4-{3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}morpholine
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Overview
Description
4-{3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}morpholine is a useful research compound. Its molecular formula is C18H23N3O5 and its molecular weight is 361.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.16377084 g/mol and the complexity rating of the compound is 447. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : The synthesis of similar morpholine derivatives involves techniques like refluxing, cyclization reactions, and reduction. These methods are crucial for creating specific molecular structures (Tan Bin, 2011).
- Characterization and Structural Analysis : Characterization using techniques like NMR, IR, and Mass spectral studies, and X-ray diffraction studies is essential for confirming the molecular structure of these compounds (Mamatha S.V et al., 2019).
Biological and Pharmacological Activities
- Antimicrobial and Antituberculosis Activity : Certain morpholine derivatives exhibit significant antimicrobial and anti-tuberculosis activities. For example, one study reported remarkable anti-TB activity with specific minimum inhibitory concentration (MIC) values (Mamatha S.V et al., 2019).
- Potential as Anticancer Agents : Some derivatives have been studied for their potential in treating cancer. For instance, indenopyrazoles derivatives showed promising antiproliferative activity toward human cancer cells (Hidemitsu Minegishi et al., 2015).
- Use in Photodynamic Therapy : Phthalocyanine derivatives possessing morpholinyl groups have been evaluated as potential agents for photodynamic therapy, particularly in treating cancer (M. Kucińska et al., 2015).
Material Science and Chemistry Applications
- Electron-Transporting Materials : Certain oxadiazole-based compounds have been utilized in organic light-emitting diodes (OLEDs) as electron-transporting materials, highlighting their significance in material science (Rong-hua Liu et al., 2015).
- Corrosion Inhibition : Derivatives like 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole have been studied for their role as corrosion inhibitors, particularly in steel protection in sulfuric acid media (M. Bouklah et al., 2006).
Mechanism of Action
Target of Action
Related compounds such as (3-ethoxy-4-methoxyphenyl)boronic acid and 3-Hydroxy-4-methoxyphenylacetic acid have been studied, suggesting that the compound might interact with similar targets
Biochemical Pathways
Related compounds have been implicated in various biochemical processes . For instance, protodeboronation of pinacol boronic esters, a process related to the compound’s structure, has been used in the formal synthesis of δ-®-coniceine and indolizidine 209B
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-morpholin-4-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5/c1-3-25-15-12-13(4-5-14(15)23-2)18-19-16(26-20-18)6-7-17(22)21-8-10-24-11-9-21/h4-5,12H,3,6-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEUHQBLZLQKGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NOC(=N2)CCC(=O)N3CCOCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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